3-Phenyl-L-serine
Overview
Description
L-Threo-3-phenylserine, also known as beta-hydroxyphenylalanine, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Threo-3-phenylserine is soluble (in water) and a moderately acidic compound (based on its pKa).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing a range of biological processes .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other amino acids, binding to active sites and influencing the function of the target proteins .
Biochemical Pathways
It’s reasonable to assume that, as an amino acid, it could be involved in protein synthesis and other metabolic processes .
Pharmacokinetics
As with other amino acids, it’s likely absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, including antibiotic, antifungal, and anti-tumor effects, as well as protease inhibition .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Phenyl-L-serine are largely derived from its structure as a β-hydroxy-α-amino acid. It can interact with various enzymes, proteins, and other biomolecules. For instance, a novel L-threonine transaldolase (PmLTTA) identified from Pseudomonas sp. exhibited high activity in the synthesis of this compound from L-threonine and benzaldehyde . This interaction highlights the role of this compound in biochemical reactions.
Cellular Effects
It is known that L-serine, a closely related compound, plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It is plausible that this compound may have similar influences on cell function.
Molecular Mechanism
It is known that L-serine, a closely related compound, exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . It is possible that this compound may have similar molecular interactions.
Metabolic Pathways
L-serine, a closely related compound, is known to be involved in the biosynthesis of other amino acids and even phospholipids . It is plausible that this compound may be involved in similar metabolic pathways.
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGNTVUSQUXPS-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863731, DTXSID401296197 | |
Record name | L-threo-3-Phenylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7695-56-9, 6254-48-4 | |
Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7695-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-β-Hydroxy-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6254-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylserine, threo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-threo-3-Phenylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLSERINE, THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VU0G1B7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of L-threo-phenylserine against influenza A virus?
A: L-threo-phenylserine acts as a competitive inhibitor of phenylalanine, an amino acid essential for influenza A virus synthesis. [, ] This suggests that L-threo-phenylserine interferes with viral protein synthesis by disrupting the incorporation of phenylalanine. [, ] Studies have shown that L-threo-phenylserine does not affect free virus particles, adsorption of the virus to host cells, or the later stages of the viral replication cycle. [, ] Its activity is specifically observed during the first half of the latent period, further supporting its role in inhibiting viral protein synthesis. [, ]
Q2: How does the structure of L-threo-phenylserine relate to its antiviral activity?
A: The specific structure of L-threo-phenylserine is crucial for its antiviral activity. Studies have shown that modifying the β-OH or α-NH2 groups completely eliminates its activity. [, ] This indicates that these specific functional groups are essential for binding to its target, likely within the viral protein synthesis machinery. [, ] This structural specificity highlights the importance of the compound's configuration and the precise arrangement of its functional groups for its biological activity.
Q3: Are there any known cases of resistance to L-threo-phenylserine in influenza A virus?
A3: Currently, there are no published studies specifically investigating resistance mechanisms to L-threo-phenylserine in influenza A virus. Further research is needed to determine if resistance can develop and what mechanisms might be involved.
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